molecular formula C9H12N2S B1271879 1-Benzyl-3-methyl-2-thiourea CAS No. 2740-94-5

1-Benzyl-3-methyl-2-thiourea

Cat. No. B1271879
CAS RN: 2740-94-5
M. Wt: 180.27 g/mol
InChI Key: GDUBTTXVKWIAKV-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds characterized by the presence of sulfur and nitrogen, with a general formula of R1R2N(C=S)NR3R4. They are known for their diverse biological activities and potential applications in various fields, including drug research and material science. The compound 1-Benzyl-3-methyl-2-thiourea is a derivative of thiourea, where the R1 group is a benzyl moiety, and the R3 group is a methyl group. This compound, like other thioureas, exhibits interesting properties due to its functional groups and molecular structure .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. In the case of 1-Benzyl-3-methyl-2-thiourea, the synthesis would likely follow a similar pathway, starting from benzoyl chloride derivatives and proceeding through isothiocyanate formation, followed by treatment with a methylamine . The synthesis process is often optimized to achieve high yields and purity, as demonstrated in the preparation of various thiourea derivatives .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of carbonyl (C=O) and thiocarbonyl (C=S) functional groups. These groups can adopt various conformations, such as the antiperiplanar conformation observed in some derivatives . The molecular geometry and conformation are influenced by intramolecular hydrogen bonding and the substitution pattern on the thiourea core . X-ray diffraction studies provide detailed insights into the molecular structure, including bond lengths and angles .

Chemical Reactions Analysis

Thiourea derivatives participate in a range of chemical reactions, primarily due to their functional groups. They can act as ligands in metal coordination, form hydrogen bonds, and engage in various intermolecular interactions, such as N-H...S, C-H...S, and C-H...O . These interactions contribute to the self-organization and crystal packing of the compounds. Additionally, thioureas can undergo reactions to form more complex structures, such as imidazole-thiones, which are synthesized through base-catalyzed condensation with acetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methyl-2-thiourea and related derivatives are influenced by their molecular structure. Vibrational spectroscopy techniques, such as IR and Raman, are used to characterize the vibrational properties of the compounds . Quantum chemical calculations, including density functional theory (DFT) methods, provide insights into the electronic structure, including the HOMO-LUMO gap, which is indicative of the compound's reactivity and stability . The thermal behavior can be studied using TG/DTA analysis, which reveals the compound's stability against temperature . Additionally, the compounds' potential for non-linear optical (NLO) behavior can be evaluated through electric dipole moment and hyperpolarizability calculations .

Scientific Research Applications

Anticancer Potential

1-Benzyl-3-methyl-2-thiourea derivatives demonstrate significant promise in cancer research. For instance, novel 1-benzoyl-3-methyl thiourea derivatives show potent cytotoxicity against HeLa cell lines, indicating potential as anticancer agents (Ruswanto et al., 2015). Additionally, computational studies of Bis-(1-(benzoyl)-3-methyl thiourea) Platinum (II) complex derivatives reveal their potential as more stable anticancer agents compared to cisplatin, particularly against breast and lung cancer (Ruswanto et al., 2023).

Antifungal and Antimicrobial Applications

Thiourea derivatives also show efficacy in antifungal and antimicrobial applications. N-benzoyl-N'-alkylthioureas and their complexes with various metals demonstrate activity against fungi and yeast (del Campo et al., 2004). Moreover, synthesized thiourea derivatives exhibit notable antibacterial activity and slight antifungal and insecticidal properties (Saeed & Batool, 2007).

Corrosion Inhibition

1-Benzyl-3-methyl-2-thiourea derivatives are effective as corrosion inhibitors. A study on 1-Benzyl-3-phenyl-2-thiourea (BPTU) as a steel corrosion inhibitor in acidic solutions confirms its high efficacy, with experimental and theoretical analyses supporting its use (Dinh et al., 2021).

Structural and Vibrational Characterization

Research on 1-Benzyl-3-furoyl-1-phenylthiourea highlights the importance of structural and vibrational characterization in understanding the properties of thiourea derivatives. This includes insights into molecular stability, charge transfer, and potential non-linear optical behavior (Lestard et al., 2015).

Synthesis of Novel Compounds

Thiourea derivatives are instrumental in synthesizing a variety of novel compounds. For example, microwave-assisted synthesis of asymmetric disulfides using thiourea offers an efficient and environmentally friendly method (Lu et al., 2014).

NLO Properties and Molecular Docking

Thiourea derivatives are studied for their potential in non-linear optical (NLO) applications and molecular docking, as seen in the synthesis and analysis of unsymmetrical acyl thiourea derivatives (Ashfaq et al., 2021). This research provides valuable insights into their structure-property relationships and potential applications.

Safety And Hazards

1-Benzyl-3-methyl-2-thiourea should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

1-benzyl-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUBTTXVKWIAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181830
Record name 3-Benzyl-1-methylthiourea
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Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-2-thiourea

CAS RN

2740-94-5
Record name 1-Benzyl-3-methyl-2-thiourea
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Record name 3-Benzyl-1-methylthiourea
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Record name 3-Benzyl-1-methylthiourea
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Record name 3-benzyl-1-methylthiourea
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Record name 3-BENZYL-1-METHYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Sharma, B Singh, MS Wani, RC Gupta… - Analytical Chemistry …, 2021 - Taylor & Francis
The present work identifies the essential oil components of Azadirachta indica leaves from three different locations viz. Haryana, Punjab, and Uttar Pradesh. The yields of essential oils …
Number of citations: 3 www.tandfonline.com

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